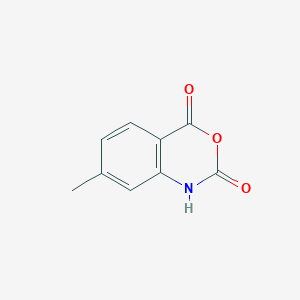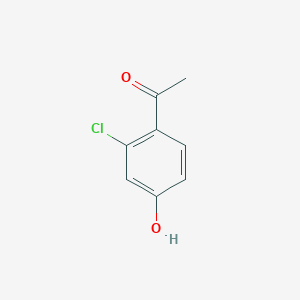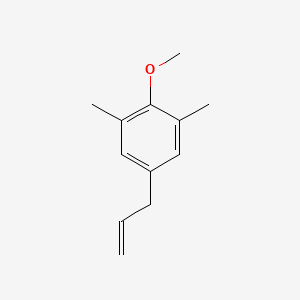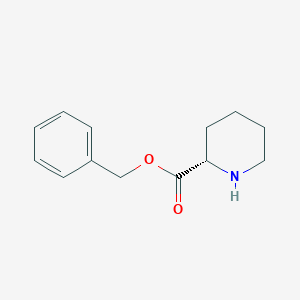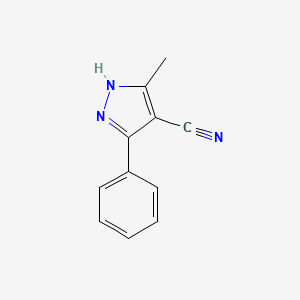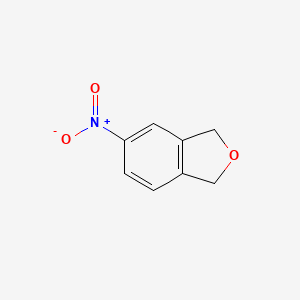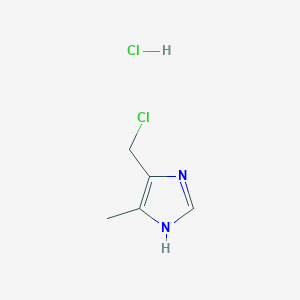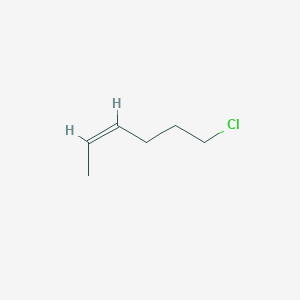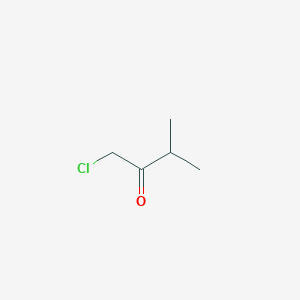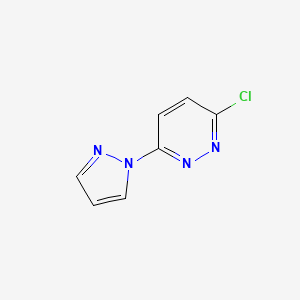
3-氯-6-(1H-吡唑-1-基)哒嗪
概述
描述
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound with the molecular formula C7H5ClN4 and a molecular weight of 180.59 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chloro group at the 3-position and a pyrazolyl group at the 6-position.
科学研究应用
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and biological activities.
作用机制
Target of Action
A related compound was found to have potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
It’s known that the compound is almost planar, which could allow it to interact effectively with its targets . The dihedral angle between the aromatic rings is 2.82 (5)°, which might influence its binding affinity .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
In the crystal, molecules are connected to each other through intermolecular c—h n hydrogen bonds, resulting in r 2 2 (10) ring motifs . This could potentially influence its biological activity.
生化分析
Biochemical Properties
3-chloro-6-(1H-pyrazol-1-yl)pyridazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with certain proteins, influencing their structure and function . Additionally, this compound can act as an inhibitor for specific enzymes, thereby affecting metabolic pathways and biochemical reactions .
Cellular Effects
The effects of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular function . Moreover, it can impact cell signaling pathways, thereby affecting cell communication and response to external stimuli .
Molecular Mechanism
At the molecular level, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, thereby influencing cellular functions . The compound’s ability to form hydrogen bonds and interact with proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including changes in metabolic pathways and cellular function . Threshold effects have been noted, where the compound’s impact becomes more pronounced beyond a certain concentration .
Metabolic Pathways
3-chloro-6-(1H-pyrazol-1-yl)pyridazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in the overall metabolic state of the cell, affecting energy production and utilization .
Transport and Distribution
Within cells and tissues, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can enhance or inhibit its biochemical activity, depending on the local environment and interacting biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with pyrazole under specific conditions. One common method is as follows :
Starting Materials: 3,6-dichloropyridazine and pyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 100-120°C).
Procedure: The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration, washed, and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-chloro-6-(1H-pyrazol-1-yl)pyridazine are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques suitable for large-scale production .
化学反应分析
Types of Reactions
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be involved in coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 3-amino-6-(1H-pyrazol-1-yl)pyridazine derivative .
相似化合物的比较
Similar Compounds
- 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
- 3-Chloro-1H-pyrazolo[3,4-c]pyridine
- 6-Chloro-1H-pyrazolo[4,3-c]pyridine
- 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
Uniqueness
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and pyrazolyl groups on the pyridazine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
属性
IUPAC Name |
3-chloro-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-2-3-7(11-10-6)12-5-1-4-9-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGZGWUUTROZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502656 | |
| Record name | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29334-66-5 | |
| Record name | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine?
A1: 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine is essentially planar, with a small dihedral angle of 2.82° between its aromatic rings []. This planarity is likely significant for its coordination behavior and its ability to interact with metal centers. The crystal structure reveals polymeric chains extending along the a-axis, connected through C-H⋯N hydrogen bonds forming R(2) (2)(10) ring motifs [].
Q2: How does 3-chloro-6-(1H-pyrazol-1-yl)pyridazine behave as a ligand in ruthenium(II) complexes?
A2: The compound acts as a bidentate ligand, coordinating to the ruthenium(II) center through the nitrogen atoms of the pyridazine and pyrazole rings []. This results in the formation of half-sandwich ruthenium(II) complexes, with the 3-chloro-6-(1H-pyrazol-1-yl)pyridazine ligand occupying two coordination sites []. The spectroscopic data, including FTIR, 1H/13C NMR, and UV-visible absorption, confirm the successful coordination of the ligand to the metal center [].
Q3: Have any computational studies been conducted on these ruthenium(II) complexes?
A3: Yes, Density Functional Theory (DFT) calculations have been performed on the ruthenium(II) complexes containing 3-chloro-6-(1H-pyrazol-1-yl)pyridazine []. These calculations were conducted in methanol to understand the electronic and structural properties of the complexes. The study found that the electrophilicity indices of the complexes with different halides (Cl, Br, I) followed a specific trend, suggesting a potential order of reactivity towards nucleophiles [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)
